molecular formula C15H23NO2 B2807936 3-Diethylaminomethyl-4-propoxy-benzaldehyde CAS No. 883549-17-5

3-Diethylaminomethyl-4-propoxy-benzaldehyde

Cat. No. B2807936
M. Wt: 249.354
InChI Key: WPMCXIOCQWBLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Diethylaminomethyl-4-propoxy-benzaldehyde” is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-Diethylaminomethyl-4-propoxy-benzaldehyde” consists of 15 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom .

Scientific Research Applications

Overview of Advanced Oxidation Processes for Compound Degradation

The degradation of various compounds via advanced oxidation processes (AOPs) has been extensively studied to address water scarcity and environmental pollution. AOP systems target the efficient breakdown of recalcitrant compounds in aqueous mediums. This process is crucial for understanding the kinetics, mechanisms, and by-products generated during degradation. The study of acetaminophen degradation by AOPs highlights the generation of several toxic by-products such as benzaldehyde, which poses significant ecological risks if released untreated into the environment. The use of computational methods, including the Fukui function, aids in predicting the most reactive sites on molecules and understanding degradation pathways, offering insights into improving the degradation efficacy of AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamide (BTA) derivatives have gained prominence in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding. These structures have applications ranging from nanotechnology and polymer processing to biomedical fields. The adaptability of BTAs as a supramolecular building block is evident in their commercial applications and the potential for future innovations (Cantekin, de Greef, & Palmans, 2012).

Enzymatic Remediation of Organic Pollutants

The enzymatic approach to the remediation of organic pollutants offers an effective strategy for dealing with compounds of recalcitrant nature. The use of enzymes, in conjunction with redox mediators, significantly enhances the degradation efficiency of these compounds. This method showcases the potential for a wide range of applications, including the degradation of aromatic compounds present in industrial effluents. The exploration of enzymes such as laccases, peroxidases, and others in the presence of redox mediators highlights a future direction in environmental remediation technologies (Husain & Husain, 2007).

Antioxidant and Anti-inflammatory Properties of Benzoxazole Derivatives

Benzoxazole derivatives have been identified as compounds with significant antioxidant and anti-inflammatory properties. Research indicates that these derivatives can serve as potent agents in combating oxidative stress and inflammation, suggesting a promising avenue for the development of new therapeutic agents. The exploration of benzoxazole derivatives in pharmacological research opens up potential for treating a range of conditions associated with oxidative stress and inflammation, offering a template for further development of novel therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Safety And Hazards

“3-Diethylaminomethyl-4-propoxy-benzaldehyde” is classified as an irritant . It’s important to handle it with care to avoid any potential harm.

properties

IUPAC Name

3-(diethylaminomethyl)-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-9-18-15-8-7-13(12-17)10-14(15)11-16(5-2)6-3/h7-8,10,12H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMCXIOCQWBLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethylaminomethyl-4-propoxy-benzaldehyde

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